molecular formula C26H29N3O2S B3444902 N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide

N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide

Cat. No. B3444902
M. Wt: 447.6 g/mol
InChI Key: NJFAWKDEUTVGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide, also known as UMB68, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a high degree of stability and solubility. However, there are also some limitations to using N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the development of novel analogs of N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide with improved pharmacological properties. Finally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide and its potential side effects in vivo.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties, and it may have potential use in treating neurodegenerative diseases. While there are still limitations to using N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide in lab experiments, further research is needed to fully understand its potential applications and develop novel analogs with improved pharmacological properties.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. In addition, N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-benzhydryl-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2S/c1-30-22-13-14-23(24(19-22)31-2)27-26(32)29-17-15-28(16-18-29)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,15-18H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFAWKDEUTVGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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